molecular formula C11H20N2O4 B3067419 N,N,N',N',2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide CAS No. 111828-49-0

N,N,N',N',2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide

Cat. No.: B3067419
CAS No.: 111828-49-0
M. Wt: 244.29 g/mol
InChI Key: VCLVBIPTRZNCGF-UHFFFAOYSA-N
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Description

“N,N,N’,N’,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide” is a chemical compound with the molecular formula C11H20N2O4 . It has an average mass of 244.288 Da and a monoisotopic mass of 244.142303 Da .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide” consists of a 1,3-dioxolane ring substituted with two carboxamide groups and six methyl groups .

Scientific Research Applications

Crystal Structure and Properties

  • The title compound, formed by dehydration of the corresponding dicarboxamide, displays a unique crystal structure with a C 2 axis of symmetry and a twisted conformation of the 1,3-dioxolane ring. This structure impacts the molecular arrangement and potential applications in material science and chemistry (Haines & Hughes, 2013).

Chiral Diamines and Complex Formation

  • The compound can be utilized in the synthesis of new chiral diamines in the dioxolane series, which have applications in complex formation with metals like cobalt chloride. This is significant for catalysis and stereoselective synthesis (Shainyan et al., 2002).

Optical Resolution of Compounds

  • It plays a role in the efficient optical resolution of certain compounds by complex formation with novel chiral host compounds derived from tartaric acid. This application is crucial in the field of optical isomers and pharmaceuticals (Toda et al., 1988).

Synthesis of Anticancer Drugs

  • The compound is a key intermediate in the synthesis of potential anticancer drugs. This highlights its role in medicinal chemistry and drug development (Song Jun-song, 2010).

Chiral Diphosphine–Rhodium Complexes

  • It is used in the study of chiral diphosphine–rhodium complexes, which have implications in asymmetric synthesis and catalysis (Glaser et al., 1980).

Inducers of Differentiation

  • The compound is studied for its role as an inducer of differentiation in cellular models, which is relevant for research in cell biology and cancer therapy (Wen et al., 1993).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of “N,N,N’,N’,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide” are not available in the web search results .

Properties

IUPAC Name

4-N,4-N,5-N,5-N,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2)16-7(9(14)12(3)4)8(17-11)10(15)13(5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLVBIPTRZNCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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